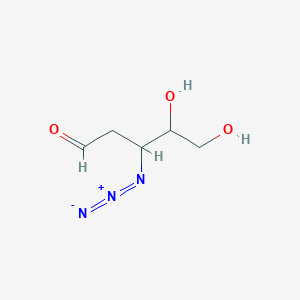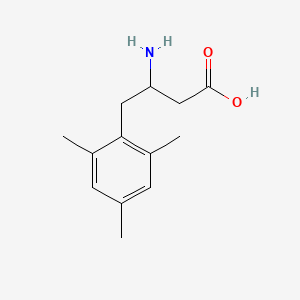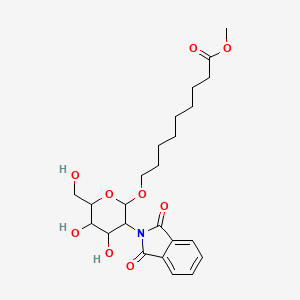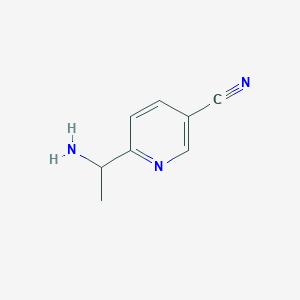![molecular formula C21H40N2O5 B15124729 (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B15124729.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid; N-cyclohexylcyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt is a chemical compound used in various scientific research and industrial applications. It is a derivative of L-homoserine, an amino acid, and is often used in peptide synthesis due to its stability and reactivity. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a dicyclohexylammonium (DCHA) salt, which enhances its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt typically involves the protection of the amino group of L-homoserine with a Boc group. This is followed by the formation of the DCHA salt. The general steps are as follows:
Protection of the Amino Group: L-homoserine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form N-Boc-L-homoserine.
Formation of the DCHA Salt: The N-Boc-L-homoserine is then reacted with dicyclohexylamine in an appropriate solvent to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of L-homoserine are protected with Boc groups using automated reactors.
Purification: The resulting N-Boc-L-homoserine is purified using crystallization or chromatography techniques.
Salt Formation: The purified N-Boc-L-homoserine is then converted to the DCHA salt in large reactors, followed by further purification and drying.
化学反应分析
Types of Reactions
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be substituted under acidic conditions to yield free L-homoserine.
Hydrolysis: The compound can be hydrolyzed to remove the Boc protecting group, yielding L-homoserine.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used in peptide coupling reactions.
Major Products
The major products formed from these reactions include free L-homoserine and various peptide derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in peptide synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of protein structure and function.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various biochemical reagents and intermediates.
作用机制
The mechanism of action of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The DCHA salt enhances the solubility and stability of the compound, making it easier to handle and use in various reactions. The compound interacts with other amino acids and coupling reagents to form peptide bonds, contributing to the synthesis of peptides and proteins.
相似化合物的比较
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt can be compared with other similar compounds such as:
N-Boc-L-alanine Dicyclohexylammonium Salt: Similar in structure but derived from alanine instead of homoserine.
N-Boc-L-serine Dicyclohexylammonium Salt: Similar in structure but derived from serine.
N-Boc-L-threonine Dicyclohexylammonium Salt: Similar in structure but derived from threonine.
The uniqueness of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt lies in its specific structure and reactivity, making it particularly useful in the synthesis of peptides that require the presence of a homoserine residue.
属性
分子式 |
C21H40N2O5 |
|---|---|
分子量 |
400.6 g/mol |
IUPAC 名称 |
N-cyclohexylcyclohexanamine;4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h11-13H,1-10H2;6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13) |
InChI 键 |
LIXHXJSPZIZVJY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde](/img/structure/B15124658.png)


![2'-Nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15124693.png)




![(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124727.png)



